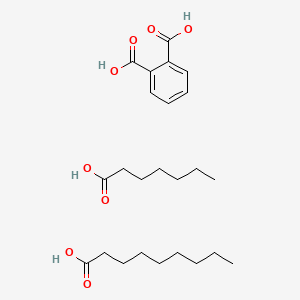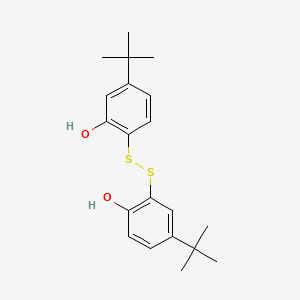
1-Trityl-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Trityl-2,5-pyrrolidinedione is a compound that belongs to the class of pyrrolidinediones, which are five-membered lactams. This compound is characterized by the presence of a trityl group (triphenylmethyl) attached to the nitrogen atom of the pyrrolidinedione ring. Pyrrolidinediones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Trityl-2,5-pyrrolidinedione can be synthesized through various methods. One common approach involves the reaction of N-bromosuccinimide with triphenylmethane in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Trityl-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trityl radicals, which are stable and have unique properties.
Substitution: The trityl group can be substituted with other groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trityl radicals, while substitution can produce various trityl derivatives .
Wissenschaftliche Forschungsanwendungen
1-Trityl-2,5-pyrrolidinedione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Trityl-2,5-pyrrolidinedione involves its interaction with molecular targets and pathways. The trityl group can act as a radical stabilizer, influencing various biochemical processes. The compound’s effects are mediated through its ability to form stable radicals and interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
1-Trityl-2,5-pyrrolidinedione can be compared with other similar compounds, such as:
N-Tritylsuccinimide: Similar in structure but with different reactivity and applications.
Pyrrolidinone Derivatives: These compounds share the pyrrolidinedione core but differ in their substituents and biological activities.
The uniqueness of this compound lies in its trityl group, which imparts distinct chemical and biological properties, making it valuable in various fields of research and industry .
Eigenschaften
| 66365-49-9 | |
Molekularformel |
C23H19NO2 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
1-tritylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H19NO2/c25-21-16-17-22(26)24(21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |
InChI-Schlüssel |
AHENCLFHHZTCCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






